molecular formula C17H17N3O B5726655 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol

2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol

Cat. No. B5726655
M. Wt: 279.34 g/mol
InChI Key: ZPLAKXLXCRKFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol, also known as DPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been investigated for its anti-tumor activity, where it has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In non-cancerous cells, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in common solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol. One potential avenue of research is to investigate its potential as a therapeutic agent for cancer treatment. Another area of research is to explore its potential applications in organic electronics, such as in the development of more efficient OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types.

Synthesis Methods

The synthesis of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2-propanol involves the reaction of 1,3-diphenyl-1H-1,2,4-triazole-5-carbaldehyde with isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white solid with a high yield.

properties

IUPAC Name

2-(2,5-diphenyl-1,2,4-triazol-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,21)16-18-15(13-9-5-3-6-10-13)19-20(16)14-11-7-4-8-12-14/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLAKXLXCRKFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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